

# Application Note: Protocol for Small-Scale Fermentation to Assess Smoke Taint Potential

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## Compound of Interest

Compound Name: Syringol Gentiobioside

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## Introduction

The increasing frequency of wildfires poses a significant threat to viticulture, as smoke exposure can lead to "smoke taint" in wine, characterized by undesirable smoky, ashy, and medicinal aromas and flavors.<sup>[1][2][3]</sup> These off-flavors are caused by volatile phenols present in wood smoke, such as guaiacol, 4-methylguaiacol, syringol, and various cresols.<sup>[1][4][5]</sup> These compounds can be absorbed by grapes and then glycosylated, forming non-volatile precursors.<sup>[1][3][6]</sup> During fermentation and aging, these precursors can be hydrolyzed back into volatile phenols, releasing the unwanted smoky characteristics.<sup>[3][7]</sup>

Assessing the potential for smoke taint before large-scale fermentation is crucial for winemakers to make informed decisions about harvesting and winemaking strategies.<sup>[8][9][10]</sup> This application note provides a detailed protocol for conducting small-scale fermentations to evaluate the smoke taint potential of grapes. This method, often referred to as micro-fermentation, is a valuable tool for predicting the sensory impact and chemical profile of smoke exposure on the resulting wine.<sup>[8][9]</sup> The protocol combines both chemical analysis of smoke taint markers and sensory evaluation of the finished micro-fermented wine to provide a comprehensive risk assessment.<sup>[8][11]</sup>

## Materials and Methods

### Small-Scale Fermentation

A representative grape sample is fermented in a small-scale vessel to simulate the winemaking process and release the volatile phenols from their glycosidic precursors.<sup>[12]</sup>

Materials:

- Representative grape sample (minimum 10 pounds/4.5 kg)<sup>[9]</sup>
- Food-grade fermentation vessel (e.g., 5-gallon bucket)<sup>[9]</sup>
- Crusher/destemmer (optional, manual crushing is acceptable)
- Winemaking yeast (e.g., EC1118)<sup>[8][9]</sup>
- Yeast rehydration nutrient (e.g., Dynastart)<sup>[8][9]</sup>
- Fermentation nutrient<sup>[9]</sup>
- Potassium metabisulfite (KMBS)
- Tartaric acid (if pH adjustment is needed)
- Pectinase enzyme<sup>[8]</sup>
- Pressing equipment (e.g., small basket press or strainer)<sup>[9]</sup>
- Glass storage vessels (e.g., 750 mL bottles or 1-gallon jugs)<sup>[8][9]</sup>
- Airlocks or loose-fitting lids
- Hydrometer or refractometer for measuring Brix
- pH meter

## Chemical Analysis

The micro-fermented wine is analyzed for key smoke taint markers, including free volatile phenols and their glycosidic precursors.

Analytical Methods:

- Volatile Phenols: Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for quantifying free volatile phenols like guaiacol and 4-methylguaiacol.[13]
- Glycosidic Precursors: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is used to analyze the non-volatile glycosidic precursors.[13] Alternatively, an acid hydrolysis step can be employed to release the volatile phenols from their glycosides, followed by GC-MS analysis of the total volatile phenols.[13][14] It is important to note that results from different analytical methods may not be directly comparable.[13]

## Sensory Evaluation

A trained sensory panel evaluates the micro-fermented wine for smoke-related attributes.

Sensory Protocol:

- A panel of trained assessors who are sensitive to smoke taint should be used.[11][15] It's important to screen panelists, as a significant portion of people are not sensitive to smoke characters.[8][11]
- The evaluation should be conducted in a controlled environment, free from distracting odors.
- Samples should be presented blind to the panelists.
- A control wine (from non-smoke-exposed grapes) and a heavily smoke-impacted wine should be included as references.[8][12]
- Key sensory attributes to evaluate include 'smoky,' 'ashy,' 'medicinal,' 'burnt,' and 'phenolic/tarry' aromas and flavors.[11]
- A structured scoresheet should be used for rating the intensity of these attributes.
- A sufficient break (at least two minutes) should be taken between samples to avoid sensory fatigue and carryover effects.[8][15]

## Experimental Protocols

### Small-Scale Fermentation Protocol

This protocol is adapted from guidelines provided by the West Coast Smoke Exposure Task Force and the Australian Wine Research Institute.[\[8\]](#)[\[10\]](#)[\[16\]](#)

### 1. Grape Processing:

- Collect a representative grape sample (at least 10 pounds) from the vineyard block of interest, ideally close to the anticipated harvest date.[\[9\]](#)[\[12\]](#)
- Destem the grapes and gently crush them into the fermentation vessel. Avoid excessive damage to the skins.[\[9\]](#)[\[17\]](#)
- Record the initial weight of the fruit.[\[9\]](#)
- Take a sample of the must for analysis of Brix, pH, and titratable acidity (TA).[\[8\]](#)
- Adjust the must to a pH of 3.3-3.5 using tartaric acid if necessary.[\[8\]](#)[\[12\]](#)
- Add 50 ppm of KMBS to the crushed grapes and mix thoroughly.[\[8\]](#)
- Add pectinase enzyme according to the manufacturer's instructions.[\[8\]](#)[\[10\]](#)

### 2. Yeast Inoculation and Fermentation:

- Rehydrate the wine yeast (e.g., 1g/gallon of EC1118) in warm water (around 104°F/40°C) with a rehydration nutrient.[\[8\]](#)[\[9\]](#)
- Temper the yeast slurry by gradually adding small amounts of the grape must until the temperature difference is within 10°F/5.5°C.[\[8\]](#)[\[9\]](#)
- Add the yeast slurry to the must and mix well.[\[8\]](#)[\[9\]](#)
- Maintain the fermentation temperature between 70-80°F (21-27°C) for red varieties and 60-70°F (15-21°C) for white varieties.[\[8\]](#)[\[9\]](#)
- Cover the fermentation vessel with a loose-fitting lid or an airlock to allow CO<sub>2</sub> to escape.[\[9\]](#)
- Punch down the cap (for red ferments) or stir the must at least twice daily.[\[9\]](#)[\[10\]](#)
- Monitor the Brix and temperature daily.[\[9\]](#)
- At approximately one-third sugar depletion (around 15 Brix), add a fermentation nutrient.[\[9\]](#)

### 3. Pressing and Post-Fermentation:

- Press the wine off the skins after a consistent period, typically around five days for reds, to ensure comparability between batches.[\[9\]](#)
- Allow the wine to settle for a few days.
- Rack the wine off the heavy lees into a clean storage vessel, minimizing headspace.[\[8\]](#)
- Add SO<sub>2</sub> (30 ppm for whites, 50 ppm for reds) to protect the wine from oxidation.[\[8\]](#)
- Store the wine in a cool, dark place until it is ready for chemical and sensory analysis. Allow the wine to clarify, which can be aided by refrigeration.[\[8\]](#)[\[9\]](#)

## Chemical Analysis Protocol

- Submit a sample of the finished micro-fermented wine to a qualified laboratory for the analysis of smoke taint markers.[\[8\]](#)
- Request analysis for free volatile phenols (e.g., guaiacol, 4-methylguaiacol, o-, m-, p-cresol, syringol) and their glycosidically bound forms.[\[4\]](#)
- Ensure the laboratory uses validated analytical methods such as GC-MS for free phenols and HPLC-MS/MS for glycosides.[\[13\]](#)

## Sensory Evaluation Protocol

- Assemble a panel of 8-12 trained assessors.[\[15\]](#)
- Provide panelists with clear instructions and definitions of the sensory attributes to be evaluated.
- Present the wine samples at an appropriate temperature in standardized glassware.
- Randomize the order of presentation for each panelist.
- Ask panelists to rate the intensity of smoke-related aromas and flavors on a structured scale (e.g., a 10-point scale).[\[15\]](#)
- Collect and analyze the data to determine if there are statistically significant differences between the test samples and the control.[\[11\]](#)

## Data Presentation

The following tables provide a summary of key smoke taint marker compounds and illustrative concentration ranges that may be observed in chemical analysis.

Table 1: Key Smoke Taint Marker Compounds

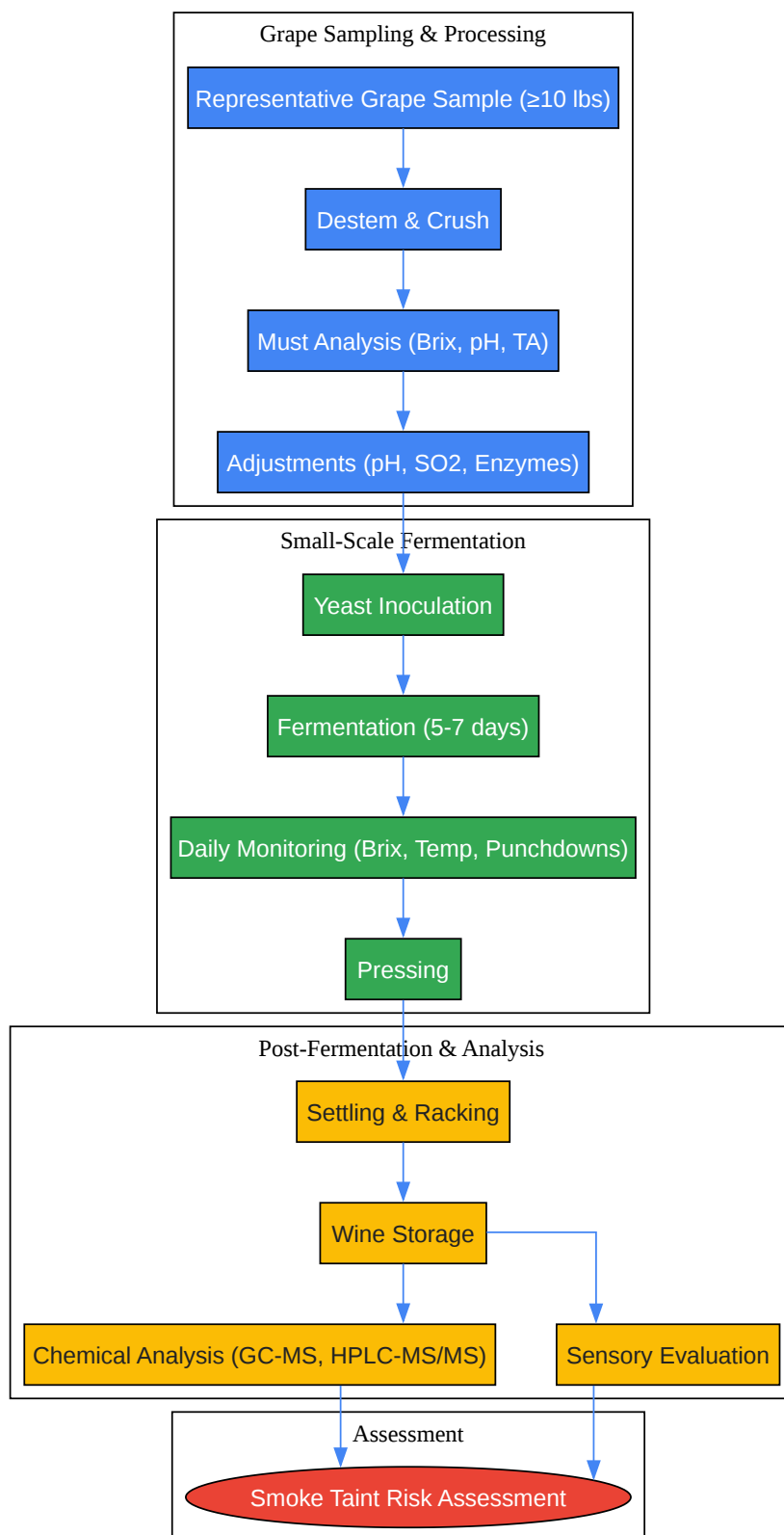
Compound Category	Key Compounds	Sensory Descriptors
Volatile Phenols	Guaiacol, 4-Methylguaiacol, Syringol, o-Cresol, m-Cresol, p-Cresol	Smoky, burnt, medicinal, ashy, phenolic, bacon-like[1][2][3]
Glycosidic Precursors	Glycosides of the above volatile phenols	Non-aromatic, but release volatile phenols upon hydrolysis[1][3][6]

Table 2: Illustrative Concentration Ranges of Key Smoke Taint Markers (µg/L)

Compound	Unexposed Wine (Baseline)	Smoke-Exposed Wine
Guaiacol	< 1 - 5	> 5 - 100+
4-Methylguaiacol	< 1	> 1 - 50+
Syringol	< 1	> 1 - 30+
m-Cresol	< 1	> 1 - 20+
p-Cresol	< 1 - 20	> 20 - 100+
o-Cresol	< 1	> 1 - 20+

Note: These values are illustrative and can vary significantly depending on the grape variety, level of smoke exposure, and winemaking practices. Baseline levels of some compounds can exist in wines not exposed to smoke.[5]

## Visualization



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Caption: Experimental workflow for smoke taint potential assessment.



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Caption: Chemical pathway of smoke taint development.

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